4-[(Furan-2-ylmethyl)amino]butan-2-ol
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Overview
Description
4-[(Furan-2-ylmethyl)amino]butan-2-ol is an organic compound with the molecular formula C₉H₁₅NO₂ It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Furan-2-ylmethyl)amino]butan-2-ol typically involves the reaction of furan-2-ylmethanamine with butan-2-ol under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the desired product. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This technique can significantly reduce reaction times and improve yields. The use of microwave radiation in the presence of effective coupling reagents like DMT/NMM/TsO− or EDC has been reported to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[(Furan-2-ylmethyl)amino]butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxaldehyde, while reduction could produce furan-2-ylmethanol.
Scientific Research Applications
4-[(Furan-2-ylmethyl)amino]butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-[(Furan-2-ylmethyl)amino]butan-2-ol involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, and the amino and hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanamine: A precursor in the synthesis of 4-[(Furan-2-ylmethyl)amino]butan-2-ol.
Furan-2-ylmethanol: A related compound with similar structural features.
Furan-2-carboxaldehyde: Another furan derivative with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of both an amino group and a hydroxyl group attached to the butane chain. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C9H15NO2 |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-(furan-2-ylmethylamino)butan-2-ol |
InChI |
InChI=1S/C9H15NO2/c1-8(11)4-5-10-7-9-3-2-6-12-9/h2-3,6,8,10-11H,4-5,7H2,1H3 |
InChI Key |
NGVBKVGLBXANGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC=CO1)O |
Origin of Product |
United States |
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